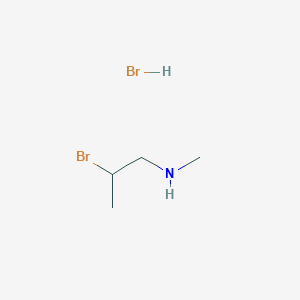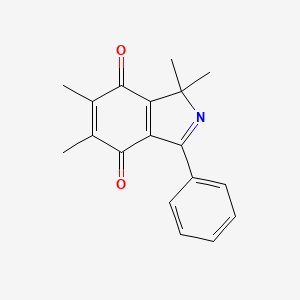
(2E)-4-chloro-2-butenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-Chloro-2-butenal is an organic compound with the molecular formula C4H5ClO It is characterized by the presence of a chlorine atom attached to a butenal structure, which includes a double bond between the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-chloro-2-butenal can be achieved through several methods. One common approach involves the chlorination of crotonaldehyde. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (2E) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (2E)-4-Chloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-butenoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-chloro-2-butanol when treated with reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-2-butenoic acid.
Reduction: 4-Chloro-2-butanol.
Substitution: Various substituted butenal derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-4-Chloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-4-chloro-2-butenal involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is due to the electrophilic nature of the carbonyl group and the presence of the chlorine atom, which can act as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Crotonaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-butanol: A reduction product of (2E)-4-chloro-2-butenal.
4-Chloro-2-butenoic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorine atom and the conjugated double bond. This combination allows for a diverse range of chemical transformations and applications that are not as readily achievable with similar compounds.
Eigenschaften
CAS-Nummer |
31930-38-8 |
|---|---|
Molekularformel |
C4H5ClO |
Molekulargewicht |
104.53 g/mol |
IUPAC-Name |
(E)-4-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2/b2-1+ |
InChI-Schlüssel |
BYEGVAXXFJVWAQ-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/C=O)Cl |
Kanonische SMILES |
C(C=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)



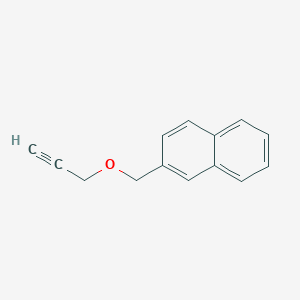
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)
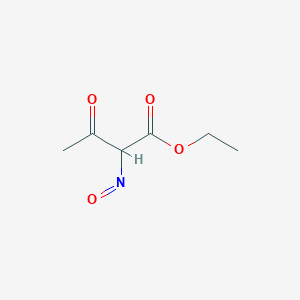
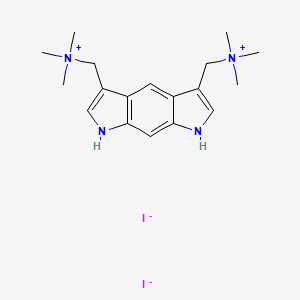
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
